molecular formula C7H7N3O2S B2803184 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine CAS No. 2243510-54-3

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine

Cat. No. B2803184
CAS RN: 2243510-54-3
M. Wt: 197.21
InChI Key: YZFRJPBLRHCSTA-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C7H7N3O2S. It has a molecular weight of 197.22 . This compound is a powder at room temperature .


Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones, a class of compounds that includes 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine, has been reported in the literature . The synthesis involves the design and creation of novel compounds, which are then evaluated for their potential as anticancer agents .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine can be represented by the InChI code: 1S/C7H7N3O2S/c1-11-6-4-5 (8-3-13-4)9-7 (10-6)12-2/h3H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine have not been found, thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated for their potential as inhibitors of various biological processes . These investigations often involve the study of the compound’s interactions with other molecules, such as DNA .


Physical And Chemical Properties Analysis

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine is a powder at room temperature . It has a molecular weight of 197.22 .

Safety and Hazards

The safety information for 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The development of novel inhibitors of topoisomerase I, including compounds like 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine, is a topic of considerable interest . Future research may focus on overcoming the limitations of current topoisomerase I inhibitors, such as chemical instability, dose-limiting toxicity, and drug resistance .

properties

IUPAC Name

5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-11-6-4-5(8-3-13-4)9-7(10-6)12-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFRJPBLRHCSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine

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